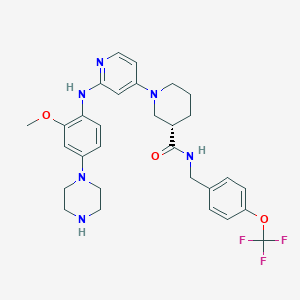
Alk/ros1-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alk/ros1-IN-1 is a novel small-molecule inhibitor targeting the anaplastic lymphoma kinase (ALK) and ROS proto-oncogene 1 (ROS1) receptor tyrosine kinases. These kinases are implicated in various cancers, including non-small cell lung cancer (NSCLC). The compound is designed to overcome resistance mechanisms that limit the efficacy of first-generation inhibitors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alk/ros1-IN-1 involves multiple steps, including the formation of key intermediates through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium acetate. The final product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent quality. The use of high-throughput screening methods helps in identifying optimal reaction conditions.
化学反応の分析
Types of Reactions
Alk/ros1-IN-1 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions with halogenated intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated intermediates in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are often used for further pharmacological testing.
科学的研究の応用
Alk/ros1-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of ALK and ROS1 kinases.
Biology: Helps in understanding the role of these kinases in cell signaling pathways.
Medicine: Investigated for its potential in treating cancers that harbor ALK or ROS1 gene fusions.
Industry: Used in the development of diagnostic assays for detecting ALK and ROS1 mutations.
作用機序
Alk/ros1-IN-1 exerts its effects by binding to the ATP-binding site of ALK and ROS1 kinases, thereby inhibiting their activity. This leads to the suppression of downstream signaling pathways involved in cell proliferation and survival. The compound is particularly effective against cancer cells that have developed resistance to first-generation inhibitors .
類似化合物との比較
Similar Compounds
Crizotinib: A first-generation ALK and ROS1 inhibitor.
Entrectinib: Targets ALK, ROS1, and TRK kinases.
Repotrectinib: A next-generation inhibitor with broader coverage of resistance mutations.
Uniqueness
Alk/ros1-IN-1 stands out due to its ability to overcome resistance mechanisms that limit the efficacy of other inhibitors. It also exhibits superior central nervous system penetration, making it effective against brain metastases .
特性
分子式 |
C30H35F3N6O3 |
|---|---|
分子量 |
584.6 g/mol |
IUPAC名 |
(3S)-1-[2-(2-methoxy-4-piperazin-1-ylanilino)pyridin-4-yl]-N-[[4-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C30H35F3N6O3/c1-41-27-17-23(38-15-12-34-13-16-38)6-9-26(27)37-28-18-24(10-11-35-28)39-14-2-3-22(20-39)29(40)36-19-21-4-7-25(8-5-21)42-30(31,32)33/h4-11,17-18,22,34H,2-3,12-16,19-20H2,1H3,(H,35,37)(H,36,40)/t22-/m0/s1 |
InChIキー |
JQWJRFOFKDLCQB-QFIPXVFZSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)NC3=NC=CC(=C3)N4CCC[C@@H](C4)C(=O)NCC5=CC=C(C=C5)OC(F)(F)F |
正規SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)NC3=NC=CC(=C3)N4CCCC(C4)C(=O)NCC5=CC=C(C=C5)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


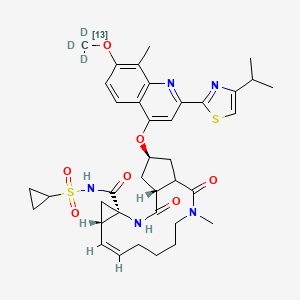
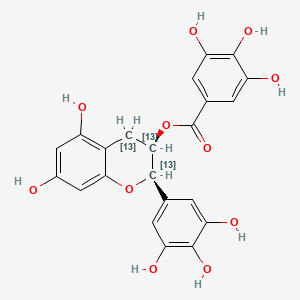
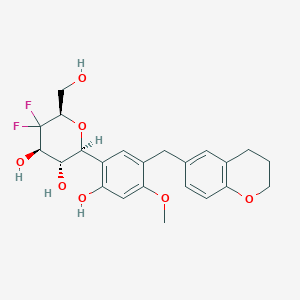
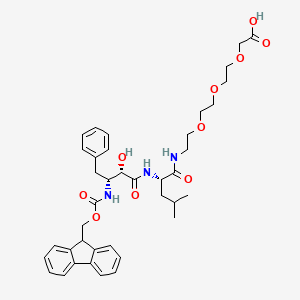
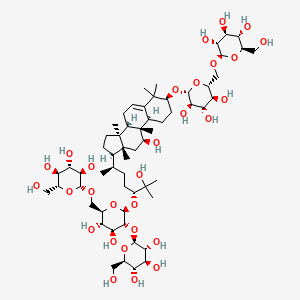
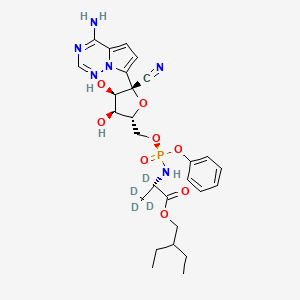

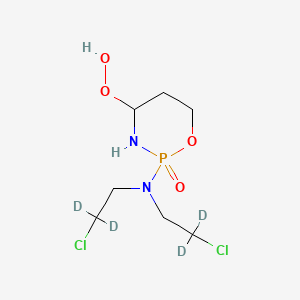
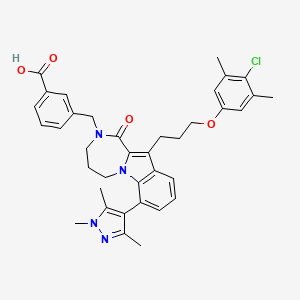
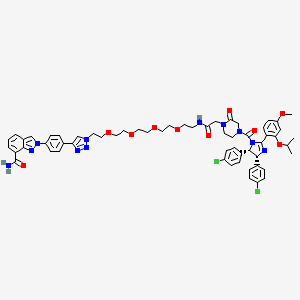
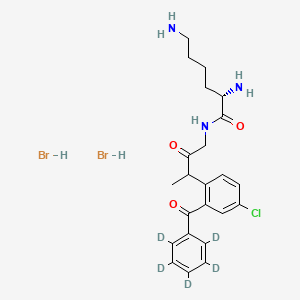

![5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione](/img/structure/B12425232.png)
![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)
